(3beta)-20-Oxopregn-5-en-3-yl sulfate
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Overview
Description
Pregnenolone sulfate(1-) is a steroid sulfate oxoanion that is the conjugate base of pregnenolone sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a pregnenolone sulfate.
Scientific Research Applications
Antiviral Activity : Natural sulfated polyhydroxysteroids, including derivatives of (3beta)-20-Oxopregn-5-en-3-yl sulfate, have been studied for their antiviral properties. These compounds, both synthetic and natural, show inhibitory effects against DNA and RNA viruses (Comin et al., 1999).
Inhibition of Enzymatic Activity : Various steroidal compounds, including those structurally related to this compound, have been synthesized to investigate their potential as inhibitors of specific enzymes, such as 17α-hydroxylase-C17,20-lyase, which play crucial roles in steroidogenesis (Ondré et al., 2008).
Natural Saponins : Research has been conducted on sulfated triterpene glycosides, which are structurally similar to this compound. These compounds, found in various plants, exhibit a range of bioactivities and have been isolated and characterized for further study (Sanchez-Contreras et al., 1998).
Synthetic Derivatives for Medical Studies : Synthesis of specifically deuterium-labelled derivatives of pregnanolone and pregnanediol sulfates has been reported for metabolic studies in humans. These derivatives are valuable for understanding the metabolism and function of these compounds in the human body (Baillie et al., 1975).
Potential Inhibitors of GABA Receptors : Certain 3beta-hydroxysteroids and sulfated compounds similar to this compound have been studied for their effects on GABA(A) receptors. These compounds show potential as antagonists, impacting receptor functions in various ways (El‐Etr et al., 1998).
GRP78 Inhibitor for Cancer Therapy : A derivative of this compound has been studied as an inhibitor of the 78 kDa glucose-regulated protein (GRP78), showing potential for inhibiting colorectal cancer cell growth (Mhaidat et al., 2016).
Enzymic Conversion Studies : The enzymic conversion of 3beta-hydroxy-5-ene-steroids and their sulfates to 3-oxo-4-ene-steroids has been investigated to increase sensitivity in mass spectrometry analyses, highlighting their analytical and diagnostic applications (Higashi et al., 2005).
Properties
Molecular Formula |
C21H31O5S- |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/p-1/t15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
DIJBBUIOWGGQOP-QGVNFLHTSA-M |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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